molecular formula C8H10N2O4S B097401 N,N-dimethyl-4-nitrobenzenesulfonamide CAS No. 17459-03-9

N,N-dimethyl-4-nitrobenzenesulfonamide

Cat. No.: B097401
CAS No.: 17459-03-9
M. Wt: 230.24 g/mol
InChI Key: ZCWXRMBVAKOURU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-nitrobenzenesulfonamide is an organic compound with the molecular formula C8H10N2O4S. It is characterized by the presence of a nitro group (-NO2) and a sulfonamide group (-SO2NH2) attached to a benzene ring, with two methyl groups (-CH3) attached to the nitrogen atom. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-4-nitrobenzenesulfonamide can be synthesized through the reaction of 4-nitrobenzenesulfonyl chloride with dimethylamine. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic reaction and prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to remove impurities.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) under controlled conditions.

Major Products Formed

    Reduction: N,N-Dimethyl-4-aminobenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

Organic Synthesis

N,N-Dimethyl-4-nitrobenzenesulfonamide serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the development of new synthetic pathways, particularly in the creation of sulfonamide derivatives and other functionalized compounds.

Biological Studies

The compound is utilized in biological research due to its potential as an enzyme inhibitor. The sulfonamide group can interact with enzyme active sites, making it valuable in studies aimed at understanding enzyme mechanisms and developing inhibitors for therapeutic purposes.

Pharmacological Research

Research indicates that derivatives of this compound exhibit antibacterial and antifungal properties. Investigations into its pharmacological activities suggest potential applications in drug development targeting microbial infections.

Industrial Applications

In industrial settings, this compound is used in the production of dyes, pigments, and other chemicals. Its unique chemical properties enhance its utility in various manufacturing processes.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits a specific enzyme involved in bacterial cell wall synthesis. This inhibition was characterized by a significant decrease in bacterial growth rates, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Antifungal Activity

Research investigating the antifungal properties of this compound revealed that it exhibits activity against several fungal strains. The study highlighted its mechanism of action involving disruption of fungal cell membrane integrity.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonamide group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzenesulfonamide: Lacks the dimethyl groups on the nitrogen atom.

    N,N-Dimethylbenzenesulfonamide: Lacks the nitro group.

    4-Methoxybenzenesulfonamide: Contains a methoxy group (-OCH3) instead of a nitro group.

Uniqueness

N,N-Dimethyl-4-nitrobenzenesulfonamide is unique due to the presence of both the nitro and sulfonamide groups, along with the dimethyl substitution on the nitrogen atom. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.

Biological Activity

N,N-Dimethyl-4-nitrobenzenesulfonamide (DMNB) is a sulfonamide compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of DMNB, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

DMNB is characterized by the presence of a nitro group and two methyl groups attached to the nitrogen atom of the sulfonamide moiety. This unique structure imparts distinct chemical properties, enabling various biological interactions.

The biological activity of DMNB is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : DMNB has been shown to inhibit enzymes such as carbonic anhydrase, which is involved in bicarbonate buffering and pH regulation in tissues. This inhibition can lead to diuretic effects and reduced intraocular pressure, making it relevant in treating conditions like glaucoma .
  • Formation of Covalent Bonds : The sulfonamide group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This property is exploited in drug design to create compounds that modify enzyme activity or protein interactions .

Antimicrobial Properties

DMNB has been investigated for its antimicrobial activity against various pathogens. Studies indicate that it exhibits significant antibacterial effects, particularly against Gram-positive bacteria. The mechanism involves interference with folate biosynthesis by inhibiting dihydropteroate synthase, a critical enzyme in the bacterial synthesis pathway .

Anticancer Activity

Research has explored the potential anticancer properties of DMNB and its derivatives. In vitro studies have demonstrated that DMNB can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation . The compound's ability to interact with cellular targets makes it a candidate for further development as an anticancer agent.

Case Studies

  • Inhibition of Carbonic Anhydrase : A study evaluated the effects of DMNB on carbonic anhydrase activity in human cells. Results showed that DMNB inhibited enzyme activity, leading to decreased cell proliferation in cultures treated with the compound at concentrations ranging from 0.5 to 5 µM.
  • Antimicrobial Efficacy : In a comparative study, DMNB was tested against common bacterial strains including Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) of 32 µg/mL against S. aureus, indicating promising antibacterial properties .
  • Anticancer Effects : In a recent investigation, DMNB was tested on various cancer cell lines, including breast and prostate cancer cells. The compound was found to significantly reduce cell viability at concentrations above 10 µM, with flow cytometry analysis revealing increased rates of apoptosis compared to untreated controls .

Table: Summary of Biological Activities

Activity TypeTarget/PathwayObserved EffectsReferences
AntibacterialDihydropteroate synthaseInhibition of bacterial growth
AnticancerVarious cancer cell linesInduction of apoptosis
Enzyme InhibitionCarbonic anhydraseDecreased enzyme activity

Pharmacokinetics

The pharmacokinetic profile of DMNB indicates that it is well absorbed when administered orally, with extensive distribution throughout body tissues. Metabolism occurs primarily in the liver, where it may undergo various transformations leading to active or inactive metabolites. Excretion is predominantly renal.

Properties

IUPAC Name

N,N-dimethyl-4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-9(2)15(13,14)8-5-3-7(4-6-8)10(11)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWXRMBVAKOURU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372671
Record name N,N-dimethyl-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17459-03-9
Record name N,N-dimethyl-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4.43 g (20 mmol) of 4-nitrobenzenesulphonic acid chloride are added dropwise at 0° C. to a solution of 2.45 g (30 mmol) of dimethylamine-hydrochloride and 6.46 g (50 mmol) of N,N-diisopropyl-N-methylamine in 30 ml of dichloromethane. The mixture is stirred for 18 hours at ambient temperature. Then the reaction solution is washed with water and dilute hydrochloric acid, dried over magnesium sulphate and evaporated to dryness.
Quantity
4.43 g
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
6.46 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirring solution of dimethylamine (180 mL, 40% in water, 1.57 mol) in methanol (180 mL) at 0° C., was slowly added 4-nitrobenzenesulfonyl chloride (69.5 g, 314 mmol). After complete addition, the cold bath was removed; and, after stirring overnight, the mixture was filtered and the precipitate was washed with water and dried in vacuo to give 68 g (94%) of tan solid.
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
69.5 g
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Three
Yield
94%

Synthesis routes and methods III

Procedure details

To the solution of dimethylamine (284 mg, 6.3 mmol, 1.5 equiv.) and DIPEA (1 mL) in DCM (15 mL) was added dropwise a solution of 4-nitrobenzene-1-sulfonyl chloride (800 mg, 4.2 mmol, 1.0 equiv.) in DCM (5 mL). The reaction mixture was stirred at room temperature for 2 h. Then, the reaction mixture was washed with water and brine. The organic layers was dried (Na2SO4) and concentrated to get the residue, which was washed with isopropyl ether to afford compound N,N-dimethyl-4-nitrobenzenesulfonamide (879 mg, 91%).
Quantity
284 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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